A Comprehensive Technical Guide to 2'-Bromo-6'-(methoxymethoxy)acetophenone: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 2'-Bromo-6'-(methoxymethoxy)acetophenone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2'-Bromo-6'-(methoxymethoxy)acetophenone, a specialized organic compound with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound is not readily commercially available, and its synthesis requires a strategic approach. This document outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications, grounded in established chemical principles and data from analogous structures.
Chemical Structure and Predicted Properties
2'-Bromo-6'-(methoxymethoxy)acetophenone is a disubstituted acetophenone derivative. The core structure consists of an acetophenone moiety with a bromine atom at the 2' position and a methoxymethyl (MOM) ether at the 6' position of the phenyl ring. The MOM group serves as a protecting group for a hydroxyl functional group, which can be deprotected under specific acidic conditions. This structural arrangement offers multiple reaction sites for further chemical transformations.
| Property | Predicted Value |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.09 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Proposed Synthetic Pathway
The synthesis of 2'-Bromo-6'-(methoxymethoxy)acetophenone can be envisioned through a two-step process starting from the key intermediate, 2'-Bromo-6'-hydroxyacetophenone. The primary challenge lies in the selective synthesis of this intermediate. A plausible approach involves the ortho-acylation of a suitably protected 2-bromophenol derivative. The subsequent step is the protection of the phenolic hydroxyl group as a methoxymethyl ether.
Caption: Proposed synthetic pathway for 2'-Bromo-6'-(methoxymethoxy)acetophenone.
Step 1: Synthesis of the Key Intermediate: 2'-Bromo-6'-hydroxyacetophenone (Proposed)
A direct and selective synthesis of 2'-Bromo-6'-hydroxyacetophenone is not widely reported. A potential strategy involves a directed ortho-metalation-acylation sequence.
Experimental Protocol (Proposed):
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Protection of 2-Bromophenol: The phenolic hydroxyl group of 2-bromophenol is first protected to prevent side reactions and to direct the subsequent acylation. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) or a Boc group.
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Directed ortho-Metalation: The protected 2-bromophenol is treated with a strong base, such as n-butyllithium or a lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively removes the proton at the position ortho to the protected hydroxyl group.
-
Acylation: The resulting ortho-lithiated species is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for a Boc group or fluoride for a TBS group) to yield 2'-Bromo-6'-hydroxyacetophenone.
Causality of Experimental Choices:
-
Protection: The hydroxyl group is a strong activating group and would interfere with the organolithium reagent. Protection prevents this and the bulky protecting group can help direct the metalation to the less sterically hindered ortho position.
-
Directed ortho-Metalation: This strategy provides high regioselectivity for the introduction of the acetyl group, which can be challenging to achieve through classical electrophilic aromatic substitution methods like Friedel-Crafts acylation on substituted phenols.
Step 2: Methoxymethyl (MOM) Protection of 2'-Bromo-6'-hydroxyacetophenone
The protection of the phenolic hydroxyl group as a methoxymethyl ether is a standard and reliable transformation.[1][2][3]
Experimental Protocol:
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Reaction Setup: To a solution of 2'-Bromo-6'-hydroxyacetophenone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) is added.[1] The mixture is stirred at room temperature.
-
Addition of MOMCl: Methoxymethyl chloride (MOMCl) (1.2 - 1.5 equivalents) is added dropwise to the solution. Caution: MOMCl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent used for the reaction. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 2'-Bromo-6'-(methoxymethoxy)acetophenone.
Self-Validating System:
-
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material (more polar) and the appearance of the product (less polar).
-
The final product can be characterized by NMR and mass spectrometry to confirm the successful installation of the MOM group.
Predicted Spectroscopic Characterization
The structural elucidation of 2'-Bromo-6'-(methoxymethoxy)acetophenone would rely on standard spectroscopic techniques. The predicted data are based on the analysis of similar compounds.[4][5][6]
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) and Key Features |
| ¹H NMR | - Aromatic protons: Three protons in the aromatic region (likely between 6.8 and 7.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Acetyl group methyl protons: A singlet around 2.5-2.7 ppm integrating to 3H. - MOM group protons: A singlet for the O-CH₂-O protons around 5.2-5.4 ppm integrating to 2H, and a singlet for the O-CH₃ protons around 3.4-3.6 ppm integrating to 3H.[7] |
| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region, typically around 195-205 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with the carbon bearing the bromine atom showing a characteristic shift. - Acetyl methyl carbon: A signal around 25-30 ppm. - MOM group carbons: A signal for the O-CH₂-O carbon around 94-96 ppm and a signal for the O-CH₃ carbon around 56-58 ppm.[4] |
| Infrared (IR) | - C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹. - C-O stretch (ether): Strong absorption bands in the region of 1000-1250 cm⁻¹. - Aromatic C-H stretch: Signals above 3000 cm⁻¹. - C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, confirming the presence of one bromine atom. |
Reactivity, Stability, and Applications
2'-Bromo-6'-(methoxymethoxy)acetophenone is a molecule with multiple reactive sites, making it a valuable intermediate in organic synthesis.
Reactivity of Functional Groups:
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Aryl Bromide: The bromine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2' position.
-
Ketone: The acetyl group can undergo various transformations, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the α-carbon (e.g., enolate formation and subsequent alkylation or condensation reactions).
-
Methoxymethyl (MOM) Ether: The MOM group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[2][8] It can be selectively removed under acidic conditions (e.g., HCl in methanol or a Lewis acid like TiCl₄) to reveal the free hydroxyl group.[3]
Potential Applications:
The strategic placement of the functional groups in 2'-Bromo-6'-(methoxymethoxy)acetophenone makes it an ideal precursor for the synthesis of complex heterocyclic compounds and poly-substituted aromatic systems. Many substituted acetophenones are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they are used in the development of enzyme inhibitors, receptor agonists/antagonists, and other biologically active molecules. The ability to sequentially functionalize the aryl bromide and the ketone, and then deprotect the hydroxyl group for further modification, provides a powerful tool for creating libraries of diverse molecules for drug discovery screening.
Safety and Handling
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2'-Bromo-6'-(methoxymethoxy)acetophenone: As a bromoacetophenone derivative, this compound should be handled with care. Bromoacetophenones are often irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Methoxymethyl chloride (MOMCl): This reagent is a known human carcinogen and a potent alkylating agent.[3] All manipulations involving MOMCl must be performed in a certified chemical fume hood with appropriate engineering controls and PPE. Any waste containing MOMCl should be quenched and disposed of according to institutional safety guidelines.
Conclusion
References
- General Information on Substituted Acetophenones: (No direct reference for the target molecule, but general principles are found in standard organic chemistry textbooks and d
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